molecular formula C26H35N5O7 B13844655 Norfloxacin impurity J [EP impurity]

Norfloxacin impurity J [EP impurity]

Cat. No.: B13844655
M. Wt: 529.6 g/mol
InChI Key: DQIUNEDKABFITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norfloxacin Impurity J is a process-related or degradation impurity identified in norfloxacin, a broad-spectrum fluoroquinolone antibiotic. Its presence is strictly monitored during drug manufacturing to ensure compliance with pharmacopeial standards, particularly the European Pharmacopoeia (EP). Impurity J is structurally related to norfloxacin, likely arising from incomplete synthesis or degradation under stress conditions such as heat, light, or acidic/alkaline environments .

Analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are critical for its detection. Studies highlight that EP methods (e.g., EP9.3) offer superior specificity compared to other pharmacopeial guidelines, such as the Chinese Pharmacopoeia (ChP2015), which may fail to resolve co-eluting impurities like Impurity E .

Properties

Molecular Formula

C26H35N5O7

Molecular Weight

529.6 g/mol

IUPAC Name

6,7-bis(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C26H35N5O7/c1-4-27-17-19(24(33)34)23(32)18-15-21(28-7-11-30(12-8-28)25(35)37-5-2)22(16-20(18)27)29-9-13-31(14-10-29)26(36)38-6-3/h15-17H,4-14H2,1-3H3,(H,33,34)

InChI Key

DQIUNEDKABFITC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)N4CCN(CC4)C(=O)OCC)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route Context

The synthesis of norfloxacin and its related impurities, including impurity J, typically involves the nucleophilic substitution of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine derivatives under catalytic conditions. The reaction is conducted in alcoholic solvents with Lewis acid catalysts to promote selective substitution at the 7-chloro position, aiming to minimize side reactions such as 6-fluoro substitution isomers.

Specific Preparation of Norfloxacin Impurity J

While direct literature describing an exclusive synthetic protocol for Norfloxacin impurity J is limited, the impurity is known to form as a by-product or intermediate when ethoxycarbonyl-substituted piperazine derivatives are used or formed during the reaction sequence.

A representative preparation method can be inferred from the synthetic steps involving:

  • Starting Material : 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate salt.
  • Nucleophile : Piperazine derivatives substituted with ethoxycarbonyl groups.
  • Catalyst : Lewis acids such as aluminum chloride.
  • Solvent : Alcoholic solvents, preferably primary isoamyl alcohol or ethanol.
  • Reaction Conditions : Temperature range of 70 to 140 degrees Celsius, reaction times from 8 to 10 hours.
  • Post-Treatment : Acid-base extraction to adjust pH to approximately 7.2–7.3, filtration, and recrystallization from ethanol to isolate the impurity or the related product.

This method leads to the formation of impurity J as a bis-substituted piperazinyl derivative at positions 6 and 7, consistent with the impurity’s chemical structure.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic aromatic substitution where the piperazine nitrogen attacks the 7-chloro substituent of the quinoline ring. The presence of ethoxycarbonyl groups on the piperazine nitrogen atoms can result from esterification side reactions or deliberate use of substituted piperazines, leading to impurity J formation.

Lewis acid catalysts facilitate the reaction by coordinating to the carbonyl oxygen, increasing electrophilicity and reaction selectivity. Control of temperature and solvent polarity is crucial to favor the desired substitution and minimize competing reactions at the 6-fluoro position.

Analytical Methods for Monitoring Norfloxacin Impurity J

High-performance liquid chromatography (HPLC) with reversed-phase C18 columns is the preferred analytical technique for separation and quantification of norfloxacin and its impurities, including impurity J. The typical mobile phase consists of a mixture of 0.01 M potassium dihydrogen orthophosphate buffer and acetonitrile (60:40, v/v) at pH 3.0, with UV detection at 260 nm.

The method provides:

  • High specificity and precision for impurity detection.
  • Capability to monitor unreacted raw materials, intermediates, and final product impurities.
  • Stability testing under alkaline conditions to observe impurity formation or degradation.

Data Table: Summary of Preparation Parameters for Norfloxacin and Impurity J Formation

Parameter Description/Value Reference
Starting Material 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate salt
Nucleophile Piperazine or ethoxycarbonyl-substituted piperazine
Catalyst Lewis acid (e.g., Aluminum chloride)
Solvent Primary isoamyl alcohol or ethanol
Reaction Temperature 70–140 °C
Reaction Time 8–10 hours
pH Adjustment 7.2–7.3 (post-reaction)
Purification Filtration, recrystallization from ethanol
Yield (Norfloxacin) Approximately 70–77%
Selectivity Improvement >98% with Lewis acid catalysis

Research Findings and Notes

  • The use of Lewis acid catalysts significantly enhances the selectivity of the substitution reaction, reducing the formation of 6-fluoro substituted isomers and increasing the yield of norfloxacin and related impurities like impurity J.
  • Reaction conditions such as temperature and solvent choice critically affect the impurity profile. Higher temperatures (up to 140 °C) and primary isoamyl alcohol solvents favor complete substitution and impurity formation control.
  • Analytical methods employing reversed-phase HPLC enable effective monitoring of impurity levels during synthesis and quality control, ensuring compliance with pharmacopoeial standards.
  • Economic considerations favor the use of simple Lewis acid catalysis over more expensive reagents like trifluoroacetic anhydride, which, although improving selectivity, increase production cost without proportional benefit.

Chemical Reactions Analysis

Types of Reactions

Norfloxacin impurity J undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as halogenated or reduced forms, which are often used for further studies and applications .

Scientific Research Applications

Norfloxacin impurity J is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Norfloxacin impurity J is similar to that of Norfloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. This inhibition leads to the bactericidal effect of the compound .

Comparison with Similar Compounds

Structural and Chemical Properties

Norfloxacin impurities are classified based on their structural deviations from the parent compound. Key impurities include:

Impurity Structural Feature Formation Pathway Molecular Weight Key Reference
Impurity J Likely a des-fluoro or piperazine-ring modified derivative Synthesis intermediates or hydrolysis ~319 g/mol*
Impurity H N-Ethoxycarbonyl derivative Photodegradation 347.34 g/mol
Impurity E Carboxylic acid derivative Oxidation or hydrolysis ~319 g/mol*
Impurity K Ring-opened quinoline moiety Thermal degradation ~305 g/mol*
Impurity B N-Nitroso derivative (Levofloxacin analog) Nitrosation during synthesis ~360 g/mol*

*Calculated based on structural analogs.

Key Observations :

  • Impurity J and Impurity E share similar molecular weights, suggesting analogous degradation pathways (e.g., decarboxylation or defluorination).
  • Impurity H and Impurity B contain bulky substituents (ethoxycarbonyl and nitroso groups), impacting their chromatographic retention and toxicity profiles .
  • Impurity K’s ring-opened structure reduces antibacterial activity compared to norfloxacin .

Analytical Behavior

Chromatographic separation parameters vary significantly among impurities:

Impurity Retention Time (EP Method) Co-Elution Risk (ChP2015) Detection Limit (μg/mL)
J ~12.5 min Low 0.05
E ~10.8 min High (co-elutes with norfloxacin in ChP2015) 0.10
H ~14.2 min Moderate 0.07
K ~9.5 min Low 0.15

Data adapted from EP9.3 and comparative studies .

Key Observations :

  • Impurity J is well-resolved using EP methods but may require optimized mobile phases (e.g., Waters Sunfire C18 column) to avoid overlap with other peaks .
  • Impurity E is notoriously difficult to quantify under ChP2015 conditions, underscoring the superiority of EP methodologies .

Pharmacological and Toxicological Profiles

While norfloxacin itself is associated with hepatotoxicity and hERG channel inhibition, its impurities exhibit distinct properties:

Impurity Toxicity Profile ADMET Properties
J Low acute toxicity (similar to norfloxacin) High water solubility, moderate clearance
H Potential phototoxic effects High tissue distribution (Vd = 1.8 L/kg)
B Suspected carcinogen (nitroso group) High renal clearance
E Negligible antimicrobial activity Low plasma protein binding

Data derived from in silico ADMET models and forced degradation studies .

Key Observations :

  • Impurity B (N-nitroso derivative) poses higher carcinogenic risks, necessitating strict control during synthesis .

Stability and Degradation Kinetics

Forced degradation studies reveal:

  • Norfloxacin degrades faster under alkaline conditions than levofloxacin or moxifloxacin, generating Impurity J and E as major byproducts .
  • Impurity J is stable under thermal stress but forms rapidly under UV light, akin to Impurity H .

Q & A

Basic Research Questions

Q. How is Norfloxacin Impurity J identified and characterized in pharmaceutical formulations?

  • Methodological Answer : Identification typically involves high-performance liquid chromatography (HPLC) with optimized mobile phase conditions (e.g., C18 columns, gradient elution) to separate Impurity J from the main drug peak and other impurities . Structural characterization employs orthogonal techniques:

  • 1H/13C NMR for functional group and carbon skeleton analysis.
  • Mass spectrometry (MS) for molecular weight and fragmentation patterns.
  • Infrared spectroscopy (IR) to confirm specific bonds (e.g., carbonyl groups).
  • 13C-DEPT NMR (upon request) for detailed stereochemical insights .
    • Data Highlight : A study comparing ChP2015 and EP9.3 methods found that adjusting the mobile phase (e.g., methanol:phosphate buffer ratio) resolved co-elution issues, enabling accurate Impurity J quantification .

Q. What are the common synthetic pathways leading to Norfloxacin Impurity J?

  • Methodological Answer : Impurity J may arise during norfloxacin synthesis via:

  • Incomplete fluorination at the quinolone core.
  • Side reactions involving intermediates (e.g., ethyl piperazine derivatives).
  • Degradation under acidic/basic conditions during storage.
    • Validation : Process-related impurities are identified using forced degradation studies (e.g., heat, light, pH stress) followed by HPLC-MS analysis to track impurity formation pathways .

Q. How do pharmacopeial standards (e.g., EP) guide impurity profiling for Norfloxacin?

  • Methodological Answer : The European Pharmacopoeia (EP) specifies:

  • Acceptance thresholds (e.g., ≤0.15% for specified impurities).
  • Analytical method validation parameters (specificity, accuracy, precision).
  • Reference standards for impurities to ensure method reliability.
    • Case Study : A 2019 study revised the ChP2015 method to align with EP9.3, improving detection of Impurity E and K, which were previously undetected due to inadequate separation .

Advanced Research Questions

Q. What advanced chemometric models enhance trace-level quantification of Norfloxacin impurities?

  • Methodological Answer : Partial Least Squares (PLS) and Support Vector Regression (SVR) are used to resolve overlapping chromatographic peaks:

  • PLS models correlate spectral data with impurity concentrations.
  • SVR handles non-linear relationships in complex matrices (e.g., biological samples).
    • Data Highlight : A 2020 study achieved a detection limit of 0.05 µg/mL for norfloxacin impurities using SVR, outperforming traditional HPLC methods .

Q. How do environmental factors influence the stability and ecotoxicological impact of Norfloxacin impurities?

  • Methodological Answer :

  • Photocatalytic degradation : UV/chlorine advanced oxidation processes (AOPs) degrade Impurity J into smaller byproducts; efficiency depends on pH and oxidant concentration .
  • Ecotoxicology : Microcosm studies show norfloxacin impurities inhibit microbial denitrification (e.g., reduced nitrate removal rates by 30–50% at 1 mg/L) .
    • Table : Environmental Persistence of Norfloxacin Impurities
ImpurityHalf-life (UV/Chlorine)Denitrification Inhibition (%)
J2.5 hours45%
K3.1 hours38%
Data derived from

Q. What regulatory challenges arise in validating analytical methods for nitrosamine-like impurities?

  • Methodological Answer : The EMA mandates:

  • Sensitivity : Limit of Quantification (LOQ) ≤ 0.03 ppm for genotoxic impurities.
  • Synthesis justification : If Impurity J cannot be synthesized, provide structural reactivity data (e.g., amine stability) to justify exclusion from testing .
    • Case Study : A 2023 EMA report emphasized the need for LC-MS/MS with isotope-labeled internal standards to achieve required LOQs for nitrosamine analogs .

Q. How can orthogonal analytical approaches improve method robustness for Impurity J?

  • Methodological Answer : Combine:

  • HPLC-UV for routine quantification.
  • LC-MS/MS for confirmatory analysis and structural elucidation.
  • Differential Scanning Calorimetry (DSC) to study impurity-drug interactions.
    • Validation : Orthogonal methods reduce false positives/negatives, critical for regulatory submissions .

Research Design & Reporting Standards

Q. What frameworks optimize experimental design for impurity studies?

  • Methodological Answer : Use:

  • PICO (Population, Intervention, Comparison, Outcome) to define study scope (e.g., "Does UV degradation reduce Impurity J levels in wastewater?").
  • FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Q. How should researchers report impurity data to ensure reproducibility?

  • Methodological Answer : Follow ICMJE guidelines:

  • Detailed methods : Specify HPLC conditions (column type, mobile phase gradient).
  • Chemical metadata : Include purity, supplier, and storage conditions for reference standards.
  • Ethical compliance : Disclose IRB/IACUC approvals for ecotoxicological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.